potassium;propanoate

Food Preservation Low-Sodium Formulation Bakery Applications

Potassium propanoate (E283) is the propionate salt of choice for low-sodium and chemically leavened baked goods—delivering mold inhibition equivalent to sodium/calcium propionates without adding sodium or disrupting dough rheology. In feed, it preserves dry matter intake (13.9 kg/12h) vs ammonium propionate. ≥99% assay on dry basis ensures reproducible preservation in pH-neutral bakery and research SCFA models.

Molecular Formula C3H5KO2
Molecular Weight 112.17 g/mol
Cat. No. B7823143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium;propanoate
Molecular FormulaC3H5KO2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCC(=O)[O-].[K+]
InChIInChI=1S/C3H6O2.K/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1
InChIKeyBWILYWWHXDGKQA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Propanoate: Technical Baseline for Procurement and Scientific Selection


Potassium propanoate (CAS 327-62-8), the potassium salt of propionic acid, functions as an antimicrobial preservative in food, feed, and industrial applications. Its mechanism of action relies on the release of undissociated propionic acid in acidic environments, which disrupts microbial metabolism and inhibits the growth of molds, yeasts, and certain bacteria [1]. As an approved food additive (E 283) with GRAS status, it is regulated under specifications that include an assay minimum of 99% (as C3H5KO2 on dry basis) [2][3]. Its selection over alternative propionate salts or other preservative classes depends on quantifiable differences in cation effects, antimicrobial spectrum, and application compatibility.

Why Potassium Propanoate Cannot Be Generically Substituted by Other Propionate Salts


While sodium propionate and calcium propionate share the same propionate anion and primary antimicrobial mechanism, they are not functionally interchangeable. The choice of cation—potassium, sodium, or calcium—directly influences product formulation, nutritional profile, and application compatibility. Potassium propanoate introduces potassium without adding sodium, making it suitable for low-sodium formulations targeting health-conscious consumers or specific dietary guidelines [1]. Conversely, calcium propionate introduces calcium ions which can interfere with certain chemical leavening systems and alter dough rheology in baked goods . Furthermore, the different cations affect hygroscopicity and caking behavior during storage, influencing manufacturing efficiency [2]. These differences demand a quantitative, evidence-based approach to selection rather than generic substitution.

Potassium Propanoate: Quantified Differentiation Evidence for Procurement Decisions


Potassium Propanoate vs. Sodium Propionate: Sodium Content Elimination for Low-Sodium Formulations

Potassium propanoate provides equivalent antimicrobial preservation without contributing any sodium to the final product. In contrast, sodium propionate adds approximately 240 mg of sodium per gram of compound (based on molar mass: Na = 23 g/mol, K = 39 g/mol). This difference is critical for products targeting consumers monitoring sodium intake or requiring compliance with 'low-sodium' or 'sodium-free' labeling regulations [1]. A typical dosage of 0.3% (w/w) potassium propanoate in bakery products avoids the addition of approximately 720 mg of sodium per kg of product that would be introduced by an equivalent molar amount of sodium propionate [2].

Food Preservation Low-Sodium Formulation Bakery Applications

Potassium Propanoate vs. Other Potassium Preservatives: Comparative Antibacterial Potency (MIC)

A comparative study evaluated the antibacterial activity of four potassium preservatives against 15 species of food-borne bacteria using microdilution methods. Potassium metabisulphite exhibited the greatest activity with MIC values ranging from 0.78 to 3.12 mg/mL. Potassium benzoate followed with MIC values between 6.25 and 12.5 mg/mL. Potassium propanoate and potassium nitrate demonstrated comparable, lower activity, with MIC values ranging from 6.25 to 100 mg/mL [1]. This indicates that while potassium propanoate is less potent than some alternatives on a weight basis, its approved food additive status and specific application suitability (e.g., in yeast-leavened products) provide a different value proposition.

Antimicrobial Activity MIC Food Microbiology

Propionates vs. Sorbates: Comparative Antifungal Efficacy in Bakery Systems

In an in vitro study on Aspergillus niger 13D, a common bread spoilage fungus, calcium propionate demonstrated superior antifungal activity compared to potassium sorbate. At pH 6.0, a concentration of 0.4% (w/w) calcium propionate completely inhibited fungal growth, whereas the maximum tested concentration of potassium sorbate (0.2% w/w) failed to achieve 100% inhibition, regardless of pH [1]. This class-level inference suggests that propionate salts (including potassium propanoate) offer more robust antifungal protection in higher pH bakery environments compared to sorbate salts, which may be less effective at near-neutral pH.

Antifungal Activity Bakery Preservation Calcium Propionate

Potassium Propanoate vs. Sodium Propionate vs. Calcium Propionate: Comparative Genotoxicity in Plant Bioassay

A comparative genotoxicity study on Allium cepa root meristem cells evaluated sodium propionate (SP), calcium propionate (CP), and potassium propionate (PP) at concentrations of 1000, 1500, 2000, 2500, and 3000 ppm for 24, 48, and 72 hours. All three propionates exhibited inhibitory effects on cell division, causing a decrease in mitotic index values and an increase in chromosome abnormalities including C-mitosis, anaphase bridges, micronuclei, and stickiness [1]. The study did not report statistically significant differences among the three salts under the tested conditions, indicating that the cation (Na+, Ca2+, K+) does not materially alter the genotoxic potential of the propionate anion in this plant model system.

Genotoxicity Food Safety Allium cepa Assay

Propionate vs. Acetate vs. Butyrate: Differential Effects on Colonic Cell Proliferation

An in vitro study comparing the effects of short-chain fatty acids (SCFAs) on three human colonic adenocarcinoma cell lines (HT-29, SW-480, and Caco-2) found that butyrate was the most potent inhibitor of cell proliferation and inducer of differentiation markers (alkaline phosphatase and dipeptidyl aminopeptidase IV). Propionate and valerate exhibited weaker inhibition of cell proliferation and weaker stimulation of differentiation, while acetate and iso-butyrate were ineffective [1]. This data provides a class-level understanding of propionate's biological activity relative to other SCFAs, which may be relevant for applications extending beyond food preservation, such as in animal feed or pharmaceutical research.

Short-Chain Fatty Acids Cell Proliferation In Vitro Toxicology

Potassium Propanoate in Dairy Cows: Rumen Infusion Study vs. Sodium and Ammonium Propionate

A study investigating the effects of intraruminal infusion of sodium, potassium, and ammonium propionate on hypophagia in lactating dairy cows found that ammonium propionate decreased dry matter intake (DMI) compared to both sodium and potassium propionate (P < 0.04). Dry matter intake for ammonium propionate was 11.0 kg/12 h, whereas sodium and potassium propionate maintained higher intake at 14.0 and 13.9 kg/12 h, respectively [1]. This demonstrates that potassium propionate does not suppress feed intake in ruminants to the same degree as ammonium propionate, making it a more suitable choice for animal feed applications where maintaining energy intake is critical.

Animal Nutrition Feed Intake Dairy Cow Metabolism

Potassium Propanoate: Optimal Application Scenarios Driven by Comparative Evidence


Low-Sodium Baked Goods and Processed Foods

For manufacturers developing 'low-sodium' or 'sodium-free' breads, cakes, tortillas, and pastries, potassium propanoate is the preferred propionate salt. As established, it provides equivalent mold and rope inhibition without contributing any sodium to the formulation [1]. This allows compliance with regulatory sodium reduction targets and meets consumer demand for healthier baked goods while maintaining desired shelf life. A typical usage level of 0.3% (w/w) achieves preservation without affecting yeast activity or product flavor.

Animal Feed Preservation with Minimal Appetite Suppression

In the preservation of compound feed and silage for dairy cattle, potassium propanoate offers a functional advantage over ammonium propionate. Direct comparative data show that potassium propanoate does not suppress dry matter intake to the same extent as ammonium propionate (13.9 vs. 11.0 kg/12 h), supporting its use when maintaining high feed intake and subsequent milk production is a priority [2].

Near-Neutral pH Bakery Products Requiring Robust Mold Control

For chemically leavened baked goods (e.g., cakes, muffins) with pH values approaching neutrality (pH 6.0-7.0), propionate salts (including potassium propanoate) provide more reliable antifungal protection than sorbate salts. Class-level evidence demonstrates that calcium propionate achieves 100% inhibition of Aspergillus niger at 0.4% w/w at pH 6.0, whereas potassium sorbate at 0.2% w/w fails to fully inhibit growth [3]. This supports the selection of propionates over sorbates in such high-pH bakery applications.

Research Applications Requiring Propionate with Defined Biological Effects

For in vitro studies investigating the effects of short-chain fatty acids on cell proliferation, differentiation, or gut health, potassium propanoate provides a well-characterized propionate source. Comparative studies rank its effects (weaker than butyrate, stronger than acetate) [4], allowing researchers to select the appropriate SCFA salt based on the desired biological activity profile. Its defined chemical composition (≥99% assay) ensures reproducibility in experimental systems.

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